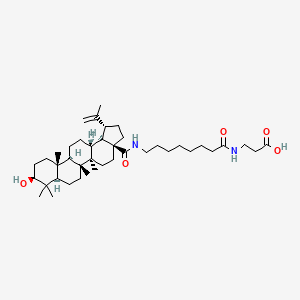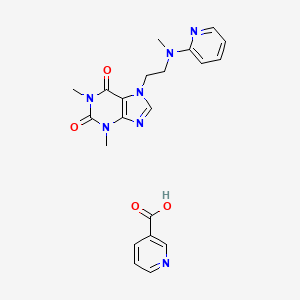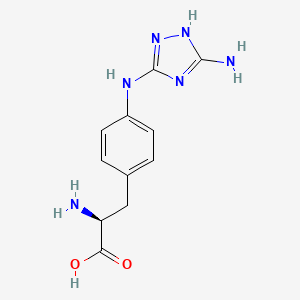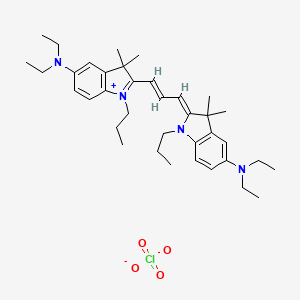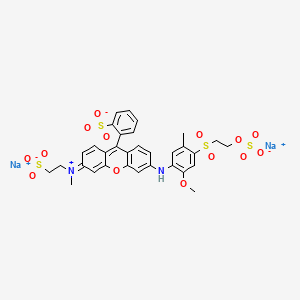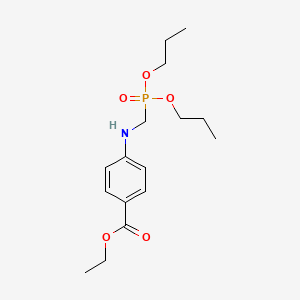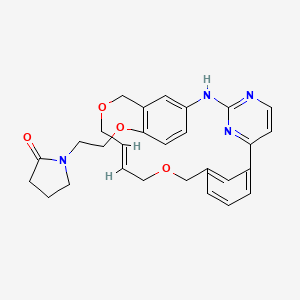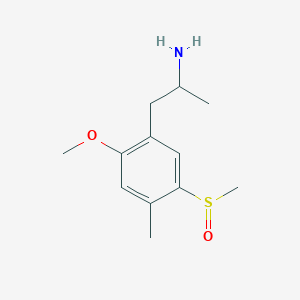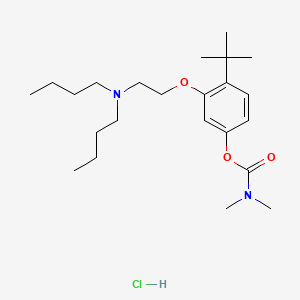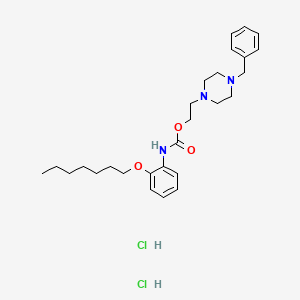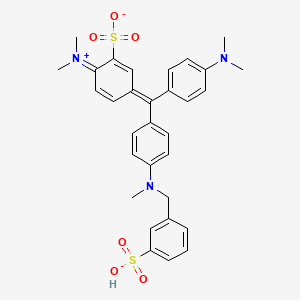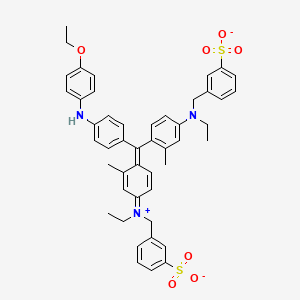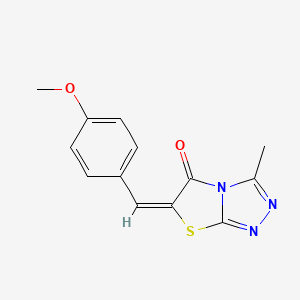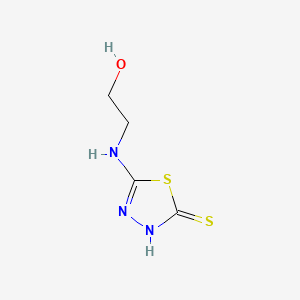
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, including Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-, typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol, acetone, or dimethyl sulfoxide (DMSO), and the reactions are usually carried out under reflux .
Industrial Production Methods
Industrial production methods for these compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, anti-inflammatory, and antituberculosis activities.
Medicine: Investigated for its potential use as a drug due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, modulating the oxidative state of cells and affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Shares similar biological activities but differs in its chemical structure.
5-methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with distinct chemical properties.
Uniqueness
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities compared to other thiadiazole derivatives .
Propiedades
Número CAS |
63503-52-6 |
|---|---|
Fórmula molecular |
C4H7N3OS2 |
Peso molecular |
177.3 g/mol |
Nombre IUPAC |
5-(2-hydroxyethylamino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H7N3OS2/c8-2-1-5-3-6-7-4(9)10-3/h8H,1-2H2,(H,5,6)(H,7,9) |
Clave InChI |
NJNXWLQIDWTHFP-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC1=NNC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


